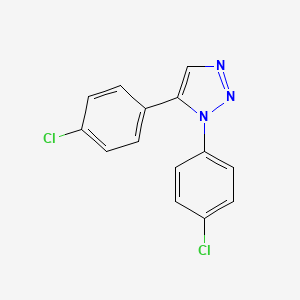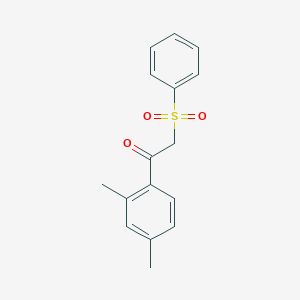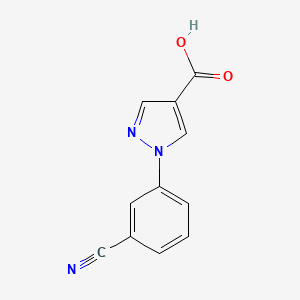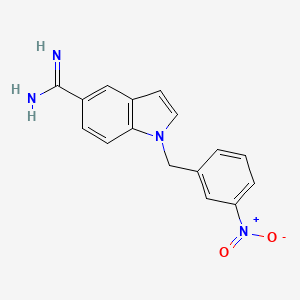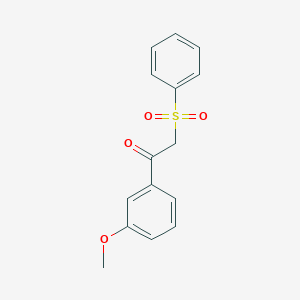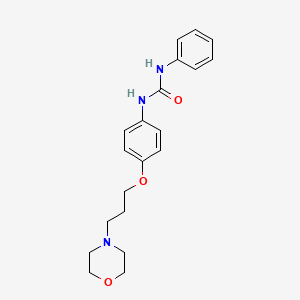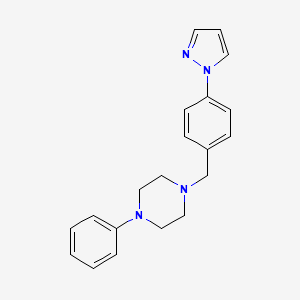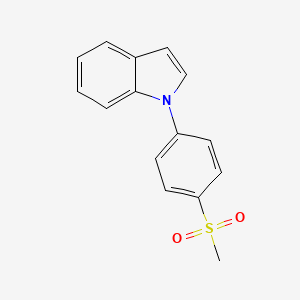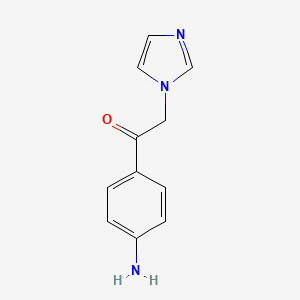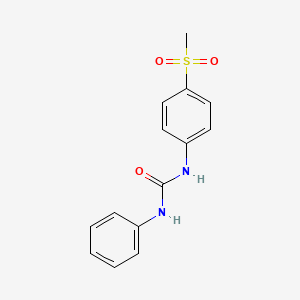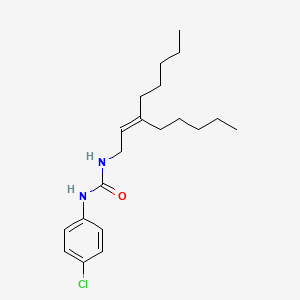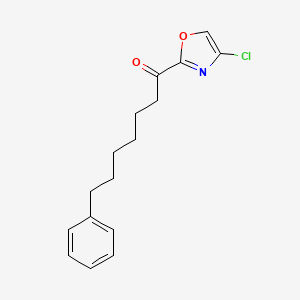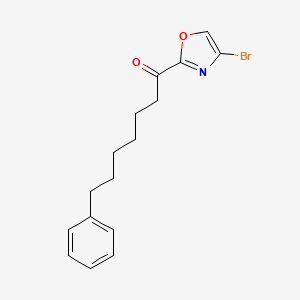
1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one is a synthetic organic compound that features a unique structure combining a brominated oxazole ring with a phenyl-substituted heptanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of a precursor containing an amide and an aldehyde group to form the oxazole ring, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The bromine atom in the oxazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-bromooxazol-2-yl)-7-phenylheptan-1-one involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The bromine atom may enhance the compound’s binding affinity to its targets, while the phenylheptanone chain can influence its solubility and bioavailability .
Comparison with Similar Compounds
- 2-(4-Bromooxazol-2-yl)benzoic acid
- 4-Bromo-2-(oxazol-2-yl)phenol
- 1-(4-Bromooxazol-2-yl)-3-phenylpropan-1-one
Comparison: 1-(4-Bromooxazol-2-yl)-7-phenylheptan-1-one is unique due to its longer heptanone chain, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to shorter-chain analogs, this compound may exhibit different biological activities and applications .
Properties
Molecular Formula |
C16H18BrNO2 |
|---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
1-(4-bromo-1,3-oxazol-2-yl)-7-phenylheptan-1-one |
InChI |
InChI=1S/C16H18BrNO2/c17-15-12-20-16(18-15)14(19)11-7-2-1-4-8-13-9-5-3-6-10-13/h3,5-6,9-10,12H,1-2,4,7-8,11H2 |
InChI Key |
PCSNCSLGTDBRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC(=O)C2=NC(=CO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



